molecular formula C21H22N2O3S B2639058 4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1351609-86-3

4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2639058
CAS No.: 1351609-86-3
M. Wt: 382.48
InChI Key: HYYFPUVOIZCRMM-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an acetyl group, a dihydroisoquinoline moiety, and a benzenesulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Alkyne Introduction: The but-2-yn-1-yl group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Sulfonamide Formation: The benzenesulfonamide group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: Finally, the acetyl group can be added using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or even further to a hydrocarbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted sulfonamides.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Biological Probes: It can be used as a molecular probe to study biological processes, given its ability to interact with specific proteins or enzymes.

Industry:

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dihydroisoquinoline moiety can interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

  • 4-acetyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide
  • This compound

Comparison:

  • Structural Uniqueness: The combination of an acetyl group, dihydroisoquinoline moiety, and benzenesulfonamide group is unique to this compound, providing distinct chemical and biological properties.
  • Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it more versatile compared to simpler analogs.
  • Applications: Its unique structure and reactivity profile make it suitable for a wider range of applications in chemistry, biology, and industry.

Properties

IUPAC Name

4-acetyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-17(24)18-8-10-21(11-9-18)27(25,26)22-13-4-5-14-23-15-12-19-6-2-3-7-20(19)16-23/h2-3,6-11,22H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYFPUVOIZCRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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